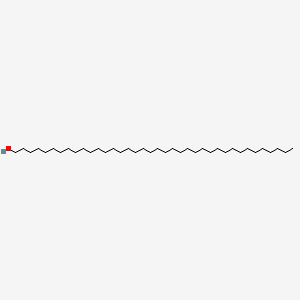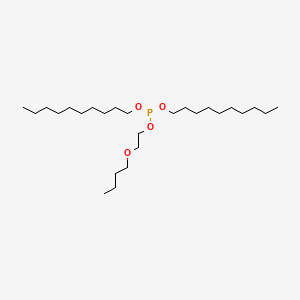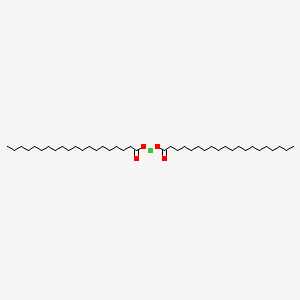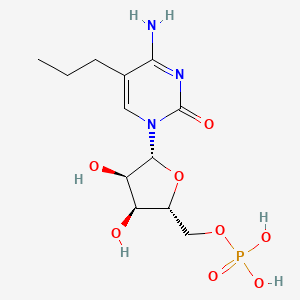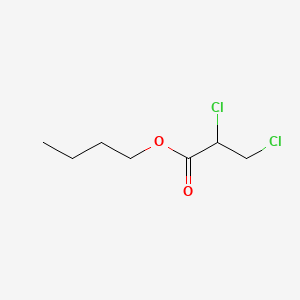
Butyl 2,3-dichloropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2,3-dichloropropanoate is an organic compound with the molecular formula C7H12Cl2O2. It is a chlorinated ester derived from 2,3-dichloropropanoic acid and butanol. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butyl 2,3-dichloropropanoate can be synthesized through the esterification reaction between 2,3-dichloropropanoic acid and butanol. The reaction typically involves heating the acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds via the nucleophilic acyl substitution mechanism, resulting in the formation of the ester and water as a byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch reactors to ensure efficient and large-scale synthesis. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the ester.
Analyse Chemischer Reaktionen
Types of Reactions: Butyl 2,3-dichloropropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: The reduction of the ester can produce butanol or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of amides, esters, or ethers, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl 2,3-dichloropropanoate is utilized in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is employed in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Butyl 2,3-dichloropropanoate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound generally acts through nucleophilic substitution or esterification reactions.
Vergleich Mit ähnlichen Verbindungen
Butyl 2,3-dichloropropanoate is similar to other chlorinated esters, such as Methyl 2,3-dichloropropanoate and Ethyl 2,3-dichloropropanoate. it is unique in its butyl group, which imparts different physical and chemical properties compared to its methyl and ethyl counterparts. These differences can influence its reactivity, solubility, and applications in various fields.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
CAS-Nummer |
72726-18-2 |
|---|---|
Molekularformel |
C7H12Cl2O2 |
Molekulargewicht |
199.07 g/mol |
IUPAC-Name |
butyl 2,3-dichloropropanoate |
InChI |
InChI=1S/C7H12Cl2O2/c1-2-3-4-11-7(10)6(9)5-8/h6H,2-5H2,1H3 |
InChI-Schlüssel |
RQSDGSZMJSYKBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B15174959.png)
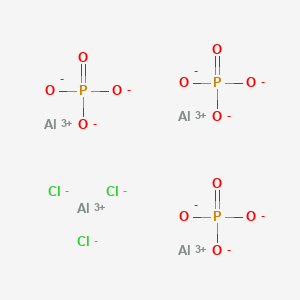
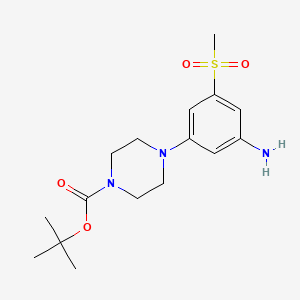
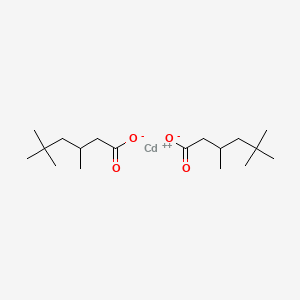
![N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide](/img/structure/B15175006.png)

